Computed Lipophilicity: Amide vs. Carboxylic Acid Analog
The amide analogue 4‑amino‑5‑hydroxypentanamide possesses an ACD/LogP of –2.12, while the corresponding carboxylic acid (4‑amino‑5‑hydroxypentanoic acid) displays an XLogP3 of –3.8 . The 1.68 log‑unit difference indicates the amide is approximately 48‑fold more lipophilic than the acid, consistent with the removal of the ionisable carboxyl group. This shift predicts higher passive membrane permeability for the amide without recourse to prodrug strategies.
| Evidence Dimension | Lipophilicity (partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = –2.12 |
| Comparator Or Baseline | 4-Amino-5-hydroxypentanoic acid, XLogP3 = –3.8 |
| Quantified Difference | ΔLogP ≈ +1.68 (target more lipophilic) |
| Conditions | Calculated values: ACD/Labs Percepta v14.00 (target); XLogP3 prediction (comparator) |
Why This Matters
Higher lipophilicity can translate into improved passive diffusion across biological membranes, making the amide a preferred starting point for CNS‑penetrant or intracellular target programs where the carboxylate congener would require chemical masking.
